molecular formula C8H14N4O B1442012 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine CAS No. 90111-76-5

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Cat. No. B1442012
CAS RN: 90111-76-5
M. Wt: 182.22 g/mol
InChI Key: PAFHDARZLXJYOD-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is a chemical compound with the CAS Number: 90111-76-5 . It has a molecular weight of 182.23 . The IUPAC name for this compound is 2-hydrazino-4-isopropoxy-6-methylpyrimidine .


Molecular Structure Analysis

The InChI code for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is 1S/C8H14N4O/c1-5(2)13-7-4-6(3)10-8(11-7)12-9/h4-5H,9H2,1-3H3,(H,10,11,12) . This code provides a specific description of

Scientific Research Applications

Application 1: Pyrimidine-Based Drugs

  • Summary of Application: Pyrimidines, including “2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine”, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
  • Results or Outcomes: The versatility of pyrimidine-based drugs is demonstrated not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .

Application 2: Synthesis of Imidazotriazine Derivatives

  • Summary of Application: “2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine” is used in the synthesis of a novel series of 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7 H)-one .
  • Methods of Application: The compound is prepared via reactions of novel 2-hydrazinyl-4,4-diphenyl-1 H-imidazol-5(4 H)-one with hydrazonoyl halides .
  • Results or Outcomes: The article does not provide specific results or outcomes for this application .

Application 3: Anticancer Activity

  • Summary of Application: Pyrimidine derivatives, including “2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine”, have been studied for their potential anticancer activity . Due to their structural resemblance to the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
  • Results or Outcomes: The structure-activity relationship (SAR) revealed that the electronic effect on the phenyl ring affects the activity. An electron-donating group (EDG) gives more activity and at R1 the presence of 4-methyl and 4-methoxyl attributes better activity than 2-methyl, 3-methyl, and 2-methoxyl substitutions .

Application 4: Synthesis of Other Chemical Compounds

  • Summary of Application: “2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine” is often used in the synthesis of various chemical compounds . Its structure allows it to react with a variety of other compounds, making it a valuable tool in the field of organic chemistry .
  • Methods of Application: The specific methods of application or experimental procedures can vary greatly depending on the specific compound being synthesized .
  • Results or Outcomes: The outcomes of these syntheses can also vary greatly, but in general, “2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine” is a useful compound for the synthesis of a wide range of other chemical compounds .

properties

IUPAC Name

(4-methyl-6-propan-2-yloxypyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-5(2)13-7-4-6(3)10-8(11-7)12-9/h4-5H,9H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFHDARZLXJYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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